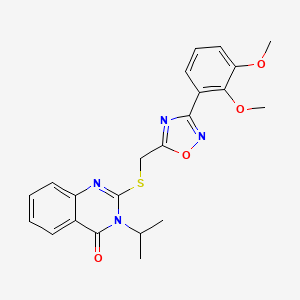
2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopropylquinazolin-4(3H)-one is a complex heterocyclic molecule that exhibits significant biological activity. Its structure combines a quinazolinone core with an oxadiazole moiety and a methylene thioether linkage, which are known to enhance pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula for the compound is C18H20N4O3S, with a molecular weight of approximately 372.44 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it has been associated with various biological activities.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to the one have shown promising results against various cancer cell lines:
The compound's mechanism of action may involve the inhibition of key enzymes such as EGFR and Src kinases, which are crucial in cancer cell proliferation and survival. Inhibition of these pathways can lead to reduced tumor growth and increased apoptosis in cancer cells.
Antimicrobial Activity
The antimicrobial properties of oxadiazoles have also been documented extensively. For example, derivatives have shown activity against resistant strains of Mycobacterium tuberculosis :
| Compound | Target Organism | Activity |
|---|---|---|
| Oxadiazole derivative 3a | Mycobacterium tuberculosis (monoresistant strains) | Active |
This suggests that the compound may serve as a scaffold for developing new antimicrobial agents.
Anti-inflammatory Effects
Oxadiazoles are recognized for their anti-inflammatory properties as well. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
| Compound | Mechanism of Action | Reference |
|---|---|---|
| N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | Inhibits IL-6 production |
This activity may be beneficial in treating chronic inflammatory conditions.
Case Studies and Research Findings
A comprehensive review of oxadiazole derivatives has shown that modifications in their chemical structure significantly impact their biological activities. For example:
- Structural Variations : Substituents on the oxadiazole ring can alter binding affinities to target proteins.
- In Vivo Studies : Animal studies have demonstrated that certain oxadiazole derivatives exhibit lower toxicity while maintaining efficacy against tumors.
- Molecular Docking Studies : These studies reveal potential binding sites on target enzymes, providing insights into how structural modifications can enhance activity.
Propiedades
IUPAC Name |
2-[[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propan-2-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-13(2)26-21(27)14-8-5-6-10-16(14)23-22(26)31-12-18-24-20(25-30-18)15-9-7-11-17(28-3)19(15)29-4/h5-11,13H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRKIAXMCABSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














